Dual Neuraminidase Inhibition vs. Oseltamivir
Sanggenol A inhibits both influenza A virus (IAV) and Streptococcus pneumoniae neuraminidases (NAs), a dual action not shared by the clinical standard oseltamivir. Against pneumococcal NA (rNanA), sanggenol A exhibited an IC50 of 6.2 μM, compared to 2.9 μM for sanggenon G and no significant activity for oseltamivir [1]. While oseltamivir is a potent viral NA inhibitor, it lacks the ability to suppress pneumococcal growth and biofilm formation. Sanggenol A, in contrast, disrupts the lethal synergism between viral and bacterial NAs in vitro and also inhibits planktonic growth and biofilm formation of S. pneumoniae [1].
| Evidence Dimension | Pneumococcal NA (rNanA) Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.2 μM |
| Comparator Or Baseline | Sanggenon G: IC50 = 2.9 μM; Oseltamivir: Not active |
| Quantified Difference | Sanggenol A is 2.1-fold less potent than sanggenon G against bacterial NA, but exhibits a unique dual viral/bacterial NA inhibition and anti-biofilm activity not seen with oseltamivir. |
| Conditions | Fluorescence-based NA inhibition assay using recombinant NanA of S. pneumoniae DSM20566 |
Why This Matters
This dual-action profile makes sanggenol A a valuable tool for studying influenza-bacterial co-infections, where oseltamivir fails to address secondary bacterial complications.
- [1] Grienke, U., Richter, M., Walther, E., Hoffmann, A., Kirchmair, J., Makarov, V., ... & Rollinger, J. M. (2016). Discovery of prenylated flavonoids with dual activity against influenza virus and Streptococcus pneumoniae. Scientific Reports, 6, 27156. View Source
